2-(2,5-dimethylphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one
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Overview
Description
- This compound is a complex heterocyclic structure with multiple fused rings. Let’s break it down:
- The core structure is an isoquinoline , which consists of a benzene ring fused to a pyridine ring.
- The isoquinoline is further modified by the addition of a thioxo group (a sulfur atom double-bonded to an oxygen atom) at position 3.
- The compound also contains two dimethoxy groups (methoxy substituents) at positions 7 and 8.
- The tetrahydroimidazo[1,5-b] part refers to the presence of an imidazole ring fused to the isoquinoline.
- Overall, this compound exhibits interesting structural features that may contribute to its biological activity.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can explore related methods:
- Isoquinoline derivatives can be synthesized via various methods, including Pictet–Spengler reactions or intramolecular cyclizations .
- Thioxo groups can be introduced through thionation reactions using reagents like Lawesson’s reagent.
- Dimethoxy groups can be added using methylation reactions.
- Industrial production methods would likely involve scalable processes based on these principles.
Chemical Reactions Analysis
- Reactions this compound may undergo:
Oxidation: Oxidation of the thioxo group or the dimethoxy groups.
Reduction: Reduction of the imine or thioxo group.
Substitution: Substitution reactions at various positions.
- Common reagents and conditions would depend on the specific reaction type.
Scientific Research Applications
- This compound’s applications span several fields:
Medicine: Investigate its potential as an antitumor, antimicrobial, or anti-inflammatory agent.
Chemistry: Explore its reactivity and use it as a building block for more complex molecules.
Biology: Study its effects on cellular processes.
Industry: Assess its use in materials science or catalysis.
Mechanism of Action
- The exact mechanism remains elusive due to limited data. it likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
- Unfortunately, I don’t have direct information on similar compounds with this exact structure. we can explore related isoquinoline derivatives.
Properties
Molecular Formula |
C21H22N2O3S |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(2,5-dimethylphenyl)-7,8-dimethoxy-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one |
InChI |
InChI=1S/C21H22N2O3S/c1-12-5-6-13(2)16(7-12)23-20(24)17-8-14-9-18(25-3)19(26-4)10-15(14)11-22(17)21(23)27/h5-7,9-10,17H,8,11H2,1-4H3 |
InChI Key |
DONWAJPXPFETKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3CC4=CC(=C(C=C4CN3C2=S)OC)OC |
Origin of Product |
United States |
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